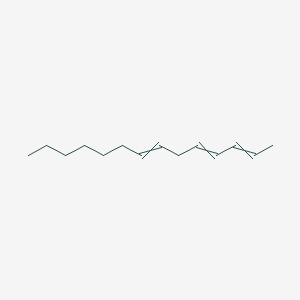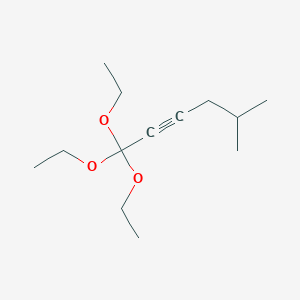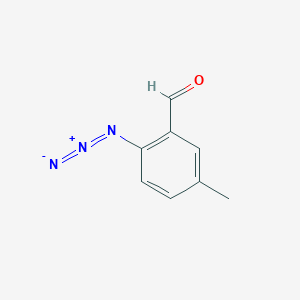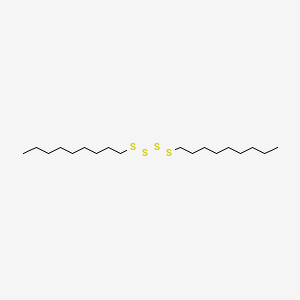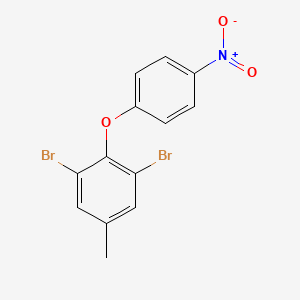
1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene is an aromatic compound characterized by the presence of bromine, methyl, and nitrophenoxy substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common method involves the bromination of 5-methyl-2-(4-nitrophenoxy)benzene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution of hydrogen atoms with bromine atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amines.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, alkoxides, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), alkoxides (RO⁻), amines (RNH₂)
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Amines
Substitution: Phenols, ethers, substituted amines
Scientific Research Applications
1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-methylbenzene: Lacks the nitrophenoxy group, resulting in different reactivity and applications.
1,3-Dibromo-2,4,6-trimethylbenzene: Contains additional methyl groups, affecting its steric and electronic properties.
1-Bromo-4-nitrobenzene: Contains only one bromine atom and lacks the methyl group, leading to different chemical behavior.
Uniqueness
1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene is unique due to the presence of both bromine and nitrophenoxy groups, which impart distinct reactivity and potential applications in various fields. The combination of these substituents allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
113965-60-9 |
|---|---|
Molecular Formula |
C13H9Br2NO3 |
Molecular Weight |
387.02 g/mol |
IUPAC Name |
1,3-dibromo-5-methyl-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H9Br2NO3/c1-8-6-11(14)13(12(15)7-8)19-10-4-2-9(3-5-10)16(17)18/h2-7H,1H3 |
InChI Key |
PMJXQYFEDLBHLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)
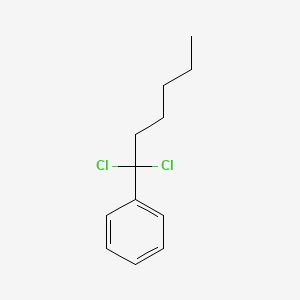
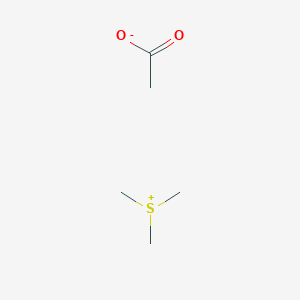
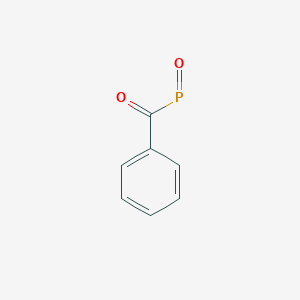
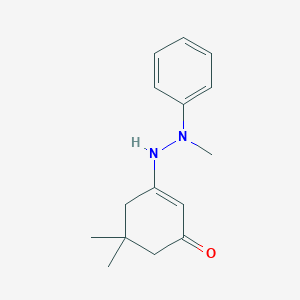
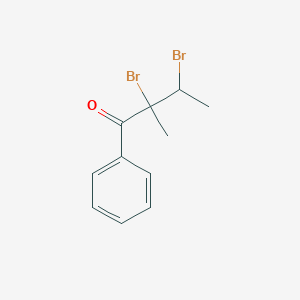
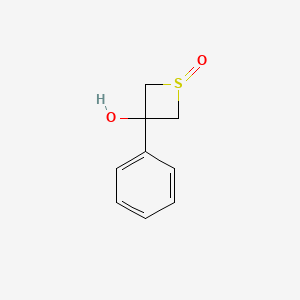
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)
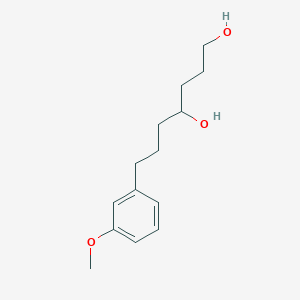
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
